Androgen Receptor Binding Affinity: Trenbolone vs. Testosterone and DHT
Trenbolone exhibits an affinity for the recombinant human androgen receptor (rhAR) that is approximately equivalent to dihydrotestosterone (DHT), the endogenous high-affinity AR ligand, and significantly exceeds that of testosterone [1]. In a competitive binding assay using [³H]-DHT displacement, 17β-trenbolone demonstrated AR affinity similar to DHT [1]. A separate study reported trenbolone's AR binding affinity to be approximately 3-fold higher than that of testosterone [2]. This high-affinity binding is a primary driver of its potent anabolic transcriptional activity.
| Evidence Dimension | Androgen receptor (AR) binding affinity |
|---|---|
| Target Compound Data | IC₅₀ = 1.3 × 10⁻⁸ M; RBA = 138 (relative to DHT = 100); ≈3-fold higher than testosterone |
| Comparator Or Baseline | Testosterone (≈1/3 affinity); DHT (IC₅₀ = 1.8 × 10⁻⁸ M, RBA = 100) |
| Quantified Difference | 3-fold higher affinity vs. testosterone; equivalent to DHT |
| Conditions | Recombinant rat AR binding assay using [³H]-mibolerone displacement [2]; Recombinant human AR (rhAR) using [³H]-DHT displacement [1] |
Why This Matters
Higher AR affinity enables investigation of AR-mediated transcriptional activation at lower ligand concentrations and reduces experimental variability due to plasma protein binding interference.
- [1] Bauer, E. R. S., Daxenberger, A., Petri, T., Sauerwein, H., & Meyer, H. H. D. (2001). Characterisation of the affinity of different anabolics and synthetic hormones to the human androgen receptor, human sex hormone binding globulin and to the bovine progestin receptor. APMIS, Supplement, 109(103), 838-845. View Source
- [2] In vitro study of Organization for Economic Co-operation and Development (OECD) endocrine disruptor screening and testing methods- establishment of a recombinant rat androgen receptor (rrAR) binding assay. View Source
